FR 113680 was developed as part of research into neurokinin receptor antagonists, specifically targeting the neurokinin-1 receptor, which plays a critical role in pain transmission and other physiological processes. The chemical structure of FR 113680 is classified under tripeptides, which are compounds consisting of three amino acids linked by peptide bonds. The compound is identified by its CAS number 126088-92-4 and is often studied for its potential therapeutic applications in various medical conditions, including chronic pain and anxiety disorders .
The synthesis of FR 113680 involves several key steps that utilize standard peptide synthesis techniques. The process typically includes:
The synthesis can yield FR 113680 in good purity and yield, allowing for subsequent biological testing .
The molecular structure of FR 113680 can be described as follows:
The three-dimensional conformation of FR 113680 is critical for its binding affinity and selectivity towards the neurokinin-1 receptor, impacting its pharmacological properties .
FR 113680 participates in various chemical reactions that are essential for its activity:
The pA2 value, which indicates the potency of FR 113680 as an antagonist, has been reported as approximately 7.53, demonstrating its efficacy in blocking substance P-induced contractions in guinea-pig ileum preparations .
The mechanism of action of FR 113680 primarily revolves around its antagonistic effects on the neurokinin-1 receptor:
Research indicates that this mechanism contributes significantly to the therapeutic potential of FR 113680 in managing chronic pain and anxiety disorders .
FR 113680 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for drug delivery systems involving FR 113680 .
FR 113680 has several scientific applications:
FR 113680 was discovered and characterized by researchers at Fujisawa Pharmaceutical Co., Ltd. (later part of Astellas Pharma through a 2005 merger [8] [9]). Published in British Journal of Pharmacology (1992), its identification stemmed from systematic screening of synthetic tripeptides designed to mimic SP’s C-terminal region. Fujisawa leveraged expertise in peptide synthesis and receptor pharmacology, positioning FR 113680 alongside contemporaries like FK 224 as part of its exploratory neurokinin program [1] [4]. Notably, this work paralleled Fujisawa’s development of immunosuppressants (e.g., Prograf), reflecting the company’s focus on receptor-targeted therapeutics. The compound’s discovery highlighted:
FR 113680 functions as a competitive antagonist of substance P (SP), preferentially blocking the NK1 receptor over other neurokinin receptors (NK2, NK3). Key mechanistic features include:
Table 1: Binding and Functional Selectivity Profile of FR 113680
Assay System | Receptor Type | FR 113680 Activity | Key Parameter |
---|---|---|---|
Guinea pig lung membranes | NK1 | Competitive inhibition | IC₅₀ not reported |
Guinea pig ileum contraction | NK1 | Dose-dependent block | pA₂ = 7.53 |
Rat cerebral cortical membranes | NK1 | No effect | — |
Rat vas deferens contraction | NK2 | No effect | — |
Rat portal vein contraction | NK3 | No effect | — |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7